molecular formula C14H16N2O2 B2592777 Ethyl 1-(4-amino-2-methylphenyl)pyrrole-2-carboxylate CAS No. 2248392-05-2

Ethyl 1-(4-amino-2-methylphenyl)pyrrole-2-carboxylate

Cat. No. B2592777
M. Wt: 244.294
InChI Key: IZKSZMBUBNIARN-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-2-methylphenyl)pyrrole-2-carboxylate is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole is known to be a biologically active scaffold with diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moieties with substituted amines . For instance, ethyl-3-(allylamino)-3-phenylacrylate was treated with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant, to form ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(4-amino-2-methylphenyl)pyrrole-2-carboxylate is characterized by a pyrrole ring, which is a five-membered aromatic heterocycle . The pyrrole ring is known for its sp3 hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse and can lead to a variety of functionalized pyrroles . For instance, ethyl-3-(allylamino)-3-phenylacrylate was transformed into ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate through a reaction with a palladium catalyst under mild conditions .

Future Directions

The future directions for research on Ethyl 1-(4-amino-2-methylphenyl)pyrrole-2-carboxylate could involve further exploration of its biological activities and potential therapeutic applications. The diverse nature of pyrrole derivatives suggests that they could be a potential source of biologically active compounds .

properties

IUPAC Name

ethyl 1-(4-amino-2-methylphenyl)pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-5-4-8-16(13)12-7-6-11(15)9-10(12)2/h4-9H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKSZMBUBNIARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN1C2=C(C=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-amino-2-methylphenyl)pyrrole-2-carboxylate

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